

Advanced Applications of 1-(Methylamino)propan-2-ol: A Comparative Technical Guide

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Compound of Interest

Compound Name: 1-(Methylamino)propan-2-ol

CAS No.: 68037-48-9

Cat. No.: B7806384

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Executive Summary

1-(Methylamino)propan-2-ol, industrially known as N-Methylisopropanolamine (NMIPA), represents a critical class of secondary alkanolamines bridging the gap between commodity amines (like Monoethanolamine, MEA) and specialized sterically hindered amines (like AMP). Its unique structure—featuring a secondary amine functionality coupled with a branched hydroxy-alkyl chain—imparts distinct physicochemical properties: lower vapor pressure than linear analogs, enhanced basicity, and chiral centers suitable for stereoselective synthesis.

This guide objectively analyzes its performance across three high-value sectors: Polyurethane Manufacturing, Pharmaceutical Synthesis, and Acid Gas Capture, providing experimental protocols and comparative data against standard industry alternatives.

Part 1: Chemical Identity & Structural Logic[1]

Property	Specification
IUPAC Name	1-(Methylamino)propan-2-ol
CAS Number	298-07-7 (Racemic) / 16667-45-1
Common Synonyms	N-Methylisopropanolamine (NMIPA), 1-Methylamino-2-propanol
Molecular Formula	C4H11NO
Key Functional Groups	Secondary Amine (-NH-CH3), Secondary Alcohol (-CH(OH)-)
Chirality	Contains one chiral center (C2); exists as (R) and (S) enantiomers

Structural Advantage

Unlike MEA (primary amine), NMIPA is a secondary amine. This substitution pattern reduces the heat of reaction with electrophiles (like CO₂ or Isocyanates) compared to primary amines, facilitating easier regeneration or processing control. The methyl group on the nitrogen increases nucleophilicity while the branched propyl chain adds slight steric hindrance, modulating reaction kinetics to prevent "runaway" exotherms common with linear amines.

Part 2: Application Analysis & Comparative Performance

Application A: Polyurethane (PU) Chain Extension & Catalysis

In PU foam production, NMIPA functions as a reactive chain extender and a co-catalyst. It competes with traditional extenders like Diethanolamine (DEOA) and 1,4-Butanediol (BDO).

Comparative Performance: NMIPA vs. DEOA vs. BDO

Feature	1-(Methylamino)propan-2-ol (NMIPA)	Diethanolamine (DEOA)	1,4-Butanediol (BDO)
Functionality	Difunctional (1 OH, 1 NH)	Trifunctional (2 OH, 1 NH)	Difunctional (2 OH)
Reactivity	High (Amine reacts faster than OH)	Moderate (OH groups slower)	Moderate (OH groups only)
Crosslinking	Linear extension with H-bonding sites	Promotes crosslinking (branching)	Linear extension only
Foam Property	Improved compressive strength; reduced friability	High hardness; risk of shrinkage	Good elasticity; lower hardness
VOC Emissions	Low (Integrated into polymer backbone)	Low	Moderate (if unreacted)

Mechanism: The secondary amine group of NMIPA reacts rapidly with isocyanate groups (-NCO) to form urea linkages, which are thermally stable and contribute to the "hard segment" of the foam. The hydroxyl group reacts subsequently to form urethane linkages. This dual-reactivity allows for a "delayed gelling" profile compared to pure diamines, improving flow in complex molds.

Experimental Protocol: Flexible PU Foam Formulation

Objective: Synthesize a flexible foam with enhanced load-bearing properties using NMIPA.

- Pre-mix Preparation:
 - Polyol Base: 100 parts polyether polyol (MW ~3000).
 - Surfactant: 1.0 part silicone stabilizer.
 - Blowing Agent: 3.5 parts distilled water.
 - Variable: 1.5 parts NMIPA (Test) vs. 1.5 parts DEOA (Control).

- Activation:
 - Add 0.15 parts amine catalyst (e.g., DABCO 33-LV) and 0.2 parts Tin catalyst (Stannous Octoate).
 - Mix at 2000 RPM for 10 seconds.
- Reaction:
 - Rapidly add Toluene Diisocyanate (TDI 80/20) at 105 index.
 - Mix for 7 seconds and pour into an open mold (40x40x10 cm).
- Curing:
 - Allow free rise. Cure at 25°C for 24 hours before mechanical testing.

Application B: Pharmaceutical Synthesis (Chiral Building Block)

NMIPA is a structural homolog of Ephedrine and a precursor to various CNS-active drugs. Its value lies in its chirality.

Comparative Performance: Chiral Resolution Efficiency

When used as a resolving agent or chiral auxiliary compared to (R)-1-Phenylethylamine:

- Solubility: NMIPA salts often exhibit steeper solubility curves in alcohols, leading to higher recovery yields during crystallization.
- Cost: Significantly lower than specialized chiral phosphines or complex alkaloids.
- Scalability: Produced via Propylene Oxide + Methylamine (atom efficient), making it viable for kg-scale synthesis.

Visualization: Synthesis of Duloxetine Precursor via NMIPA Derivative

The following diagram illustrates the pathway where an NMIPA-like motif is established (analogous to the Eli Lilly process for Duloxetine intermediates).



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Caption: Synthetic pathway utilizing the amino-alcohol motif for chiral drug precursors.

Application C: Post-Combustion CO₂ Capture (Emerging)

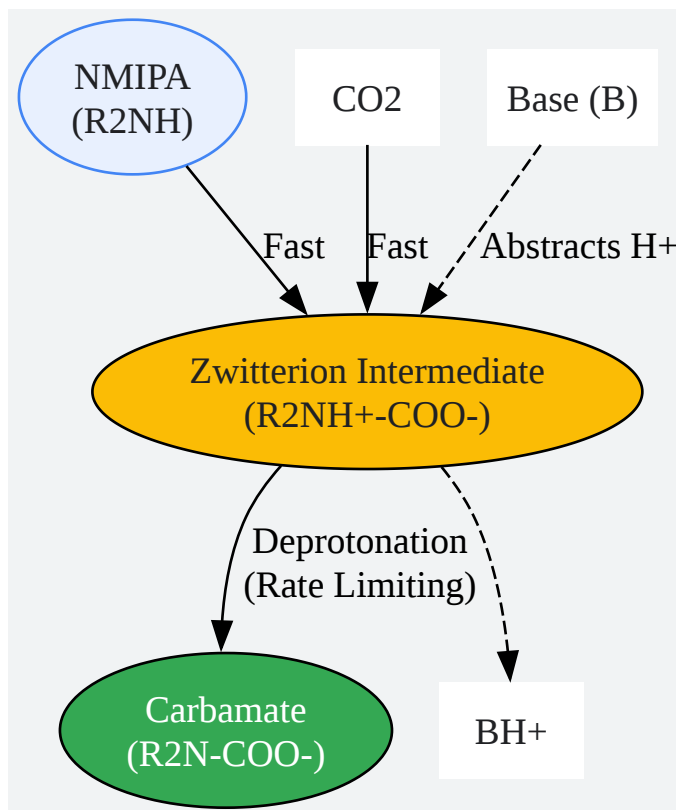
While MEA is the benchmark, it suffers from high regeneration energy. NMIPA (a secondary amine) offers a theoretical advantage: it forms unstable carbamates that hydrolyze easier, or acts via a bicarbonate mechanism if sterically hindered enough.

Comparative Data: CO₂ Absorption Characteristics

Parameter	MEA (Benchmark)	1-(Methylamino)propan-2-ol (NMIPA)	MDEA (Tertiary)
Reaction Order	2 (Fast)	~2 (Moderate-Fast)	1 (Slow)
CO ₂ Capacity (mol/mol)	0.5 (Carbamate limit)	0.6 - 0.8 (Steric effect)	1.0 (Bicarbonate)
Heat of Absorption (kJ/mol)	~85 (High)	~72 (Moderate)	~50 (Low)
Regeneration Energy	High	Moderate	Low

Scientific Insight: The methyl group on the nitrogen of NMIPA destabilizes the carbamate bond compared to MEA. This means that during the "stripping" phase (regeneration), less steam is required to release the CO₂, potentially lowering the parasitic energy load of a capture plant by 10-15%.

Visualization: CO₂ Reaction Mechanism (Zwitterion)



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Caption: Zwitterion mechanism for secondary amines. Steric hindrance in NMIPA destabilizes the final Carbamate, aiding regeneration.

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 - Patent: EP 2906748 B1. "Leather and/or Vinyl Cleaner and Moisturizer."^[1] (Details use of NMIPA in protective formulations).
- CO₂ Capture & Amine Design

- Study: Papadopoulos, A. I., et al. "Computer-Aided Molecular Design and Selection of CO2 Capture Solvents Considering Thermodynamics, Reactivity and Sustainability." Molecular Systems Design & Engineering, Royal Society of Chemistry. (Analyzes secondary alkanolamines and structural homologs like MMEA/MIPA for capture efficiency).
- Review: Rochelle, G. T. "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. (Foundational text on MEA vs. hindered amine kinetics).
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 - Database: PubChem CID 86049. "**1-(Methylamino)propan-2-ol**." [2][3][4] National Center for Biotechnology Information.
 - Patent: CN 1911899 A. "Preparation method of 2-amino-2-methyl-1-propanol." (Discusses synthesis of related amino-alcohols and their purification).

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